molecular formula C13H10FN3O B3841466 3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B3841466
M. Wt: 243.24 g/mol
InChI Key: GALXXNFMYLECOL-CXUHLZMHSA-N
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Description

3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties. Schiff bases are compounds containing an imine or azomethine group (-C=N-), which are formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and pyridine-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with molecular targets through the imine group. This group can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can interact with biological molecules, inhibiting specific enzymes or pathways involved in disease progression. The compound’s fluorine atom also contributes to its reactivity and stability, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-fluoro-N’-[(pyridin-2-ylmethylene]benzohydrazide monohydrate
  • (E)-2-fluoro-N’-[(1-(4-nitrophenyl)ethylidene]benzohydrazide
  • (E)-4-fluoro-N’-[(1-(2-hydroxyphenyl)propylidene]benzohydrazide

Uniqueness

3-fluoro-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to its specific structural configuration, which includes a fluorine atom and a pyridine ringThe presence of the fluorine atom also imparts unique electronic properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-fluoro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALXXNFMYLECOL-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Reactant of Route 5
3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
Reactant of Route 6
3-fluoro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

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